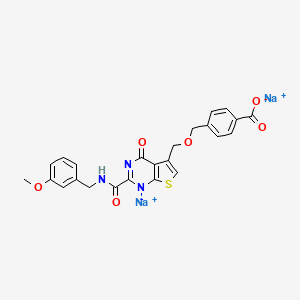

T 26c disodium salt

Descripción general

Descripción

Sal de disodio T 26c: es un inhibidor altamente potente y selectivo de la metaloproteinasa de matriz 13 (MMP13). Es conocido por su capacidad para inhibir la degradación de explantes de cartílago de tabique nasal bovino in vitro. El compuesto es biodisponible por vía oral y exhibe una selectividad superior a 2600 veces para MMP13 sobre metaloproteinasas de matriz relacionadas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la sal de disodio T 26c implica los siguientes pasos:

Formación del núcleo de tieno[2,3-d]pirimidina: Esto se logra haciendo reaccionar 2-aminotiofeno con un aldehído adecuado en condiciones ácidas.

Introducción del grupo carboxibenceno: El núcleo de tieno[2,3-d]pirimidina luego se hace reaccionar con un derivado de carboxibenceno en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC).

Formación del producto final: El producto intermedio luego se trata con sal de disodio para producir el compuesto final.

Métodos de producción industrial: La producción industrial de la sal de disodio T 26c sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: La sal de disodio T 26c puede sufrir reacciones de oxidación, particularmente en el grupo metoxifenilo.

Reducción: El compuesto se puede reducir en los grupos carbonilo presentes en el núcleo de tieno[2,3-d]pirimidina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.

Principales productos formados:

Oxidación: Derivados oxidados del grupo metoxifenilo.

Reducción: Derivados reducidos de los grupos carbonilo.

Sustitución: Derivados halogenados de los anillos aromáticos.

Aplicaciones Científicas De Investigación

Biological Applications

T 26c disodium salt has been identified as a potent inhibitor of matrix metalloproteinase 13 (MMP13), which plays a crucial role in the degradation of extracellular matrix components, particularly collagen. This inhibition is vital for various therapeutic applications, especially in conditions characterized by excessive tissue remodeling such as arthritis and cancer.

Key Findings:

- MMP13 Inhibition :

- Oral Bioavailability :

Case Study 1: Treatment of Osteoarthritis

A recent study investigated the effects of this compound on osteoarthritis models. The results indicated that treatment with the compound significantly reduced cartilage degradation and improved joint function in animal models. The study highlighted its potential as a therapeutic agent for osteoarthritis management.

Case Study 2: Cancer Research

In another study focusing on cancer metastasis, this compound was used to evaluate its effects on tumor cell migration and invasion. The findings suggested that the compound inhibited MMP13 activity, which is crucial for cancer cell invasion through the extracellular matrix. This positions this compound as a candidate for further development in cancer therapies.

Mecanismo De Acción

La sal de disodio T 26c ejerce sus efectos inhibiendo selectivamente la metaloproteinasa de matriz 13. Se une al sitio activo de MMP13, evitando que la enzima degrade los componentes de la matriz extracelular como el colágeno. Esta inhibición ayuda a reducir la degradación del cartílago y la inflamación .

Comparación Con Compuestos Similares

Compuestos similares:

ARP 101: Otro potente inhibidor de las metaloproteinasas de matriz, pero con menos selectividad para MMP13.

Marimastat: Un inhibidor de la metaloproteinasa de matriz de amplio espectro con aplicaciones en terapia contra el cáncer.

Batimastat: Similar a Marimastat, pero con diferentes propiedades farmacocinéticas.

Singularidad de la sal de disodio T 26c:

Selectividad: La sal de disodio T 26c exhibe una selectividad superior a 2600 veces para MMP13 sobre metaloproteinasas de matriz relacionadas, lo que la hace altamente específica

Potencia: El compuesto tiene un valor de IC50 de 6,9 picomolar, lo que indica su alta potencia

Biodisponibilidad oral: A diferencia de otros inhibidores de MMP, la sal de disodio T 26c es biodisponible por vía oral, lo que la hace adecuada para aplicaciones terapéuticas

Actividad Biológica

T 26c disodium salt is a highly potent and selective inhibitor of matrix metalloproteinase 13 (MMP-13), an enzyme crucial for collagen degradation in the extracellular matrix. This compound has garnered attention for its potential therapeutic applications, especially in conditions like osteoarthritis where excessive collagen breakdown occurs. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and research findings.

Target Enzyme: MMP-13

This compound primarily targets MMP-13, exhibiting an impressive selectivity ratio of over 2600-fold compared to other related matrix metalloproteinases. The compound effectively inhibits the enzymatic activity of MMP-13, thereby preventing the degradation of collagen in various tissues.

- IC50 Value: The IC50 value of this compound is approximately 6.9 picomolar, highlighting its potency as an inhibitor .

The inhibition of MMP-13 by this compound leads to significant biochemical changes:

- Collagen Preservation: By inhibiting MMP-13, this compound preserves collagen integrity in cartilage, which is particularly beneficial in treating osteoarthritis and similar degenerative diseases .

- Cellular Effects: The compound influences various cellular processes, including signaling pathways and gene expression related to cartilage health and repair.

In Vitro Studies

Several studies have demonstrated the efficacy of this compound in inhibiting collagen degradation:

- Collagen Degradation Inhibition: In experiments using bovine nasal septum cartilage explants, this compound achieved up to 87.4% inhibition of collagen breakdown at a concentration of 0.1 μM .

Pharmacokinetics

This compound is characterized by its oral bioavailability, making it suitable for therapeutic applications. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics within biological systems .

Comparative Analysis with Other Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with other MMP inhibitors:

| Compound | Selectivity for MMP-13 | IC50 (pM) | Oral Bioavailability | Notes |

|---|---|---|---|---|

| This compound | >2600-fold | 6.9 | Yes | Highly selective and potent |

| ARP 101 | Moderate | Not specified | No | Less selective for MMP-13 |

| Marimastat | Broad-spectrum | Not specified | No | Used in cancer therapy |

| Batimastat | Broad-spectrum | Not specified | No | Different pharmacokinetic properties |

Case Studies and Applications

This compound has been utilized in various research contexts to explore its effects on cartilage health and potential therapeutic applications:

- Osteoarthritis Research: Studies have shown that this compound can significantly reduce cartilage degradation markers in models of osteoarthritis, suggesting its role in disease management.

- Cancer Research: Given its ability to inhibit MMPs, there is potential for this compound in cancer therapies where MMP activity contributes to tumor progression and metastasis.

Propiedades

IUPAC Name |

disodium;4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxothieno[2,3-d]pyrimidin-1-id-5-yl]methoxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S.2Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;;/h2-9,13H,10-12H2,1H3,(H3,25,26,27,28,29,30,31);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSVEIMIMXVRNJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.